molecular formula C12H11ClN4O3S2 B2418068 N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenoxy)acetamide CAS No. 868976-82-3

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenoxy)acetamide

Cat. No.: B2418068
CAS No.: 868976-82-3
M. Wt: 358.82
InChI Key: GBVNZXKKNVUBQS-UHFFFAOYSA-N
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Description

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenoxy)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in its structure contributes to its potential pharmacological effects.

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3S2/c13-7-1-3-8(4-2-7)20-5-10(19)15-11-16-17-12(22-11)21-6-9(14)18/h1-4H,5-6H2,(H2,14,18)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVNZXKKNVUBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NN=C(S2)SCC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenoxy)acetamide typically involves the following steps :

    Starting Materials: The synthesis begins with 5-amino-1,3,4-thiadiazole-2-thiol as the starting reagent.

    Stepwise Alkylation: The sulfur atom in the thiadiazole ring is alkylated using appropriate alkylating agents.

    Acylation: The nitrogen atom is then acylated to form the desired compound.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents to ensure high yield and purity.

Chemical Reactions Analysis

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenoxy)acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions vary depending on the desired product.

Scientific Research Applications

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenoxy)acetamide has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications due to its biological activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenoxy)acetamide involves its interaction with molecular targets and pathways :

    Molecular Targets: The compound targets specific enzymes and receptors in the body.

    Pathways Involved: It modulates various biochemical pathways, leading to its pharmacological effects.

Comparison with Similar Compounds

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenoxy)acetamide can be compared with other similar compounds :

    Similar Compounds: Examples include N-[5-({2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide and 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide.

    Uniqueness: The presence of the 4-chlorophenoxy group in its structure distinguishes it from other thiadiazole derivatives, contributing to its unique biological activities.

Biological Activity

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenoxy)acetamide is a synthetic compound characterized by its unique thiadiazole structure, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN3O2S2C_{12}H_{12}ClN_3O_2S_2, with a molecular weight of approximately 319.82 g/mol. The presence of the thiadiazole ring and the chlorophenoxy group are critical to its biological activity.

Biological Activity Overview

Research has demonstrated that compounds containing thiadiazole moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have been shown to possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Some studies indicate that these compounds can inhibit tumor growth and induce apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : Thiadiazole derivatives may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It may interact with specific receptors, altering signaling pathways that lead to therapeutic effects.
  • Oxidative Stress Modulation : The compound might influence oxidative stress levels, contributing to its protective effects against cellular damage.

Antimicrobial Activity

A study conducted by Zhan et al. (2009) evaluated the antimicrobial efficacy of several thiadiazole derivatives including this compound. The results indicated a significant reduction in bacterial growth for both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
Thiadiazole DerivativeE. coli15
Thiadiazole DerivativeS. aureus18

Anticancer Activity

In vitro studies performed by Hildebrandt et al. (2011) demonstrated that the compound inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents.

Cell LineIC50 (µM)
MCF-710
A54912

Q & A

Basic Research Question

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., 4-chlorophenoxy protons at δ 7.2–7.4 ppm, thiadiazole carbons at 160–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 459.008981 for C18_{18}H13_{13}ClF3_3N3_3O2_2S2_2) .
  • HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water mobile phase .

What in vitro assays are recommended for preliminary biological activity screening?

Basic Research Question

  • Antimicrobial Activity : Conduct broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Test inhibitory effects on cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using fluorometric assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

How can researchers resolve contradictions in synthetic yields versus biological activity data?

Advanced Research Question
Discrepancies often arise from impurities or stereochemical variations:

  • Purity Analysis : Re-analyze batches showing inconsistent bioactivity via HPLC to detect trace impurities (e.g., unreacted intermediates) .
  • Stereochemical Confirmation : Perform X-ray crystallography or circular dichroism (CD) to rule out enantiomer-related activity differences .
  • Dose-Response Repetition : Re-test activity with rigorously purified samples to validate dose-dependent trends .

What strategies mitigate side reactions during sulfanyl group incorporation?

Advanced Research Question

  • Controlled pH : Maintain pH 7–8 during nucleophilic substitution to prevent disulfide formation .
  • Protecting Groups : Temporarily protect reactive sites (e.g., acetamide NH) with Boc groups to avoid unwanted cross-reactions .
  • Solvent Choice : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates and enhance reaction specificity .

How can structure-activity relationships (SAR) guide functional group modifications?

Advanced Research Question

  • Thiadiazole Modifications : Replace the 4-chlorophenoxy group with fluorophenyl or methoxyphenyl to assess electronic effects on bioactivity .
  • Sulfanyl Linker Optimization : Substitute the carbamoylmethyl group with alkyl or aryl variants to evaluate steric impacts .
  • Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate logP values with antimicrobial potency .

What methodologies enable in vivo tracing of this compound’s metabolic fate?

Advanced Research Question

  • Radiolabeling : Synthesize a 14C^{14}C-labeled analog at the acetamide carbonyl group for pharmacokinetic studies in rodent models .
  • Mass Spectrometry Imaging (MSI) : Track tissue distribution using MALDI-TOF MS in liver and kidney sections .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronide conjugates) .

How do researchers address discrepancies between computational docking and experimental binding data?

Advanced Research Question

  • Force Field Refinement : Re-parameterize docking software (e.g., AutoDock Vina) to account for thiadiazole ring flexibility .
  • Crystallographic Validation : Co-crystallize the compound with target enzymes (e.g., COX-2) to resolve binding mode ambiguities .
  • Thermodynamic Profiling : Perform isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy .

What scale-up strategies preserve product integrity during gram-scale synthesis?

Advanced Research Question

  • Flow Chemistry : Implement continuous flow reactors for thiadiazole formation to enhance heat transfer and reduce byproducts .
  • Crystallization Optimization : Use anti-solvent addition (e.g., water into ethanol) to improve crystal habit and filtration efficiency .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR to detect deviations early .

How can researchers elucidate the compound’s mechanism of action against multidrug-resistant pathogens?

Advanced Research Question

  • Proteomic Profiling : Perform 2D gel electrophoresis to identify bacterial proteins differentially expressed post-treatment .
  • Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of microbial membranes .
  • Resistance Gene Screening : Apply whole-genome sequencing to detect mutations in efflux pump genes (e.g., mdr-1) .

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